molecular formula C11H13NO B1296234 2-(4-Methoxyphenyl)-2-methylpropanenitrile CAS No. 5351-07-5

2-(4-Methoxyphenyl)-2-methylpropanenitrile

Cat. No. B1296234
CAS RN: 5351-07-5
M. Wt: 175.23 g/mol
InChI Key: CDCRUVGWQJYTFO-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Add potassium bis(trimethylsilyl)amide (39.90 g, 200 mmol) to a stirred solution of 4-fluoroanisole (15.0 mL, 133 mmol), isobutyronitrile (49.0 mL, 539 mmol) and anhydrous tetrahydrofuran (150 mL). Heat the reaction to reflux under nitrogen for 72 h. Cool the reaction to room temperature, pour it into 1 N hydrochloric acid (300 mL), and extract with diethyl ether (3×100 mL). Wash the diethyl ether extracts with brine (100 mL), dry the extracts over magnesium sulfate, filter, and concentrate on a rotary evaporator to give the crude product. The crude product is purified by flash chromatography on silica gel eluting with 10% ethyl acetate/hexanes to yield 12.13 g (52%) of 2-(4-methoxy-phenyl)-2-methyl-propionitrile: TLC: Rf in 10% ethyl acetate/hexanes: 0.30; 1H NMR (CDCl3): 7.40-7.37 (m, 2H), 6.92-6.90 (m, 2H), 3.81 (s, 3H), 1.70 (s, 6H).
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[K+].F[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1.[C:20](#[N:24])[CH:21]([CH3:23])[CH3:22].Cl>O1CCCC1>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([C:21]([CH3:23])([CH3:22])[C:20]#[N:24])=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
39.9 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)OC
Name
Quantity
49 mL
Type
reactant
Smiles
C(C(C)C)#N
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 72 h
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether (3×100 mL)
WASH
Type
WASH
Details
Wash the diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the extracts over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography on silica gel eluting with 10% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.13 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.